BenchChemオンラインストアへようこそ!

N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Medicinal chemistry Screening library design Physicochemical property optimization

N,N-Dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine (CAS 339105-48-5) is a fully substituted pyrimidine small molecule bearing a dimethylamino group at C2, a 4-phenylpiperazine moiety at C4, and a trifluoromethyl group at C6. It belongs to the broader class of piperazinylpyrimidines, which have been explored as protein kinase inhibitors and G protein-coupled receptor (GPCR) ligand scaffolds.

Molecular Formula C17H20F3N5
Molecular Weight 351.377
CAS No. 339105-48-5
Cat. No. B2755134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine
CAS339105-48-5
Molecular FormulaC17H20F3N5
Molecular Weight351.377
Structural Identifiers
SMILESCN(C)C1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC=C3)C(F)(F)F
InChIInChI=1S/C17H20F3N5/c1-23(2)16-21-14(17(18,19)20)12-15(22-16)25-10-8-24(9-11-25)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
InChIKeyPFFBTKXQSISHKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine (CAS 339105-48-5): Procurement-Relevant Chemical Identity and Class Context


N,N-Dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine (CAS 339105-48-5) is a fully substituted pyrimidine small molecule bearing a dimethylamino group at C2, a 4-phenylpiperazine moiety at C4, and a trifluoromethyl group at C6. It belongs to the broader class of piperazinylpyrimidines, which have been explored as protein kinase inhibitors and G protein-coupled receptor (GPCR) ligand scaffolds [1]. The compound has the molecular formula C17H20F3N5 and a molecular weight of 351.38 g·mol⁻¹ [2]. Its InChI Key is PFFBTKXQSISHKV-UHFFFAOYSA-N.

Why N,N-Dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine Cannot Be Trivially Replaced by In-Class Analogs


Piperazinylpyrimidines with different substitution patterns exhibit divergent kinase selectivity profiles and physicochemical properties that directly affect assay compatibility and lead-optimization trajectories [1]. The specific 2-dimethylamino / 4-phenylpiperazine / 6-trifluoromethyl arrangement of CAS 339105-48-5 creates a unique hydrogen-bond acceptor topology (five acceptors, zero donors) and a characteristic electron-withdrawing footprint at the pyrimidine C6 position that is absent in regioisomers bearing the CF₃ group at C4 or the piperazine at C2. Generic substitution with a regioisomer or a des-trifluoromethyl analog therefore risks altering target engagement, metabolic stability, and solubility—parameters that cannot be predicted from class-level SAR alone without explicit comparative data [2].

N,N-Dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine: Comparative Evidence for Informed Procurement


Molecular Weight Differentiation Relative to the Closest Trifluoromethyl-Containing Regioisomer

The target compound (C17H20F3N5, MW 351.38) [1] is significantly lighter than its closest commercially listed regioisomer, N,N-dimethyl-4-(trifluoromethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyrimidinamine (CAS 339105-22-5, C18H19F6N5, MW 419.38) . This 68 Da (16.2%) lower molecular weight is advantageous for fragment-based screening and lead-like property space compliance, as the target compound falls within the preferred MW ≤ 350 range for lead-like molecules, whereas the comparator exceeds it substantially.

Medicinal chemistry Screening library design Physicochemical property optimization

Hydrogen-Bond Donor Count Differentiation: Zero vs. One in the Tetrahydrofused Analog

The target compound possesses zero hydrogen-bond donors (HBD = 0) as a fully substituted pyrimidine with no NH or OH groups . In contrast, the structurally related N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS 1015856-19-5) retains a basic tertiary amine within the tetrahydropyrido ring that can act as a hydrogen-bond donor under physiological conditions (effective HBD ≈ 1). This difference is relevant for predicting passive membrane permeability and blood-brain barrier penetration, as HBD count is a key parameter in CNS MPO scoring.

Permeability CNS drug design Physicochemical profiling

Substitution Pattern Comparison: Trifluoromethyl at C6 vs. C4 in Regioisomeric Pyrimidine Scaffolds

The target compound places the electron-withdrawing trifluoromethyl group at the pyrimidine C6 position, directly adjacent to the C4 phenylpiperazine substituent. In the regioisomer 2-(4-phenylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine (MW 308.30), the CF₃ group resides at C4 and the phenylpiperazine shifts to C2 . This positional difference alters the intramolecular electronic environment: the CF₃ at C6 exerts a stronger inductive effect on the C4 substituent due to through-bond proximity, potentially modifying the pKa of the piperazine nitrogen and the compound's reactivity toward nucleophilic metabolism. Published SAR from related piperazinylpyrimidine kinase inhibitors demonstrates that the position of electron-withdrawing groups on the pyrimidine core significantly modulates potency against specific kinase targets [1].

Kinase inhibitor design Structure-activity relationship Metabolic stability

Rotatable Bond Count as a Differentiator for Conformational Entropy and Oral Bioavailability Potential

The target compound contains 4 rotatable bonds (excluding the phenyl ring rotation and the dimethylamino group), which aligns with oral drug-likeness guidelines (rotatable bond count ≤ 10) [1]. In comparison, CAS 339105-22-5 contains a meta-CF₃ substituent on the phenylpiperazine phenyl ring, adding one additional rotatable bond-equivalent degree of freedom and increasing molecular complexity. The lower rotatable bond count of CAS 339105-48-5 may confer a modest entropic advantage in target binding and a simpler conformational ensemble for computational modeling.

Drug-likeness Oral bioavailability Conformational analysis

N,N-Dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine: High-Priority Application Scenarios Based on Verified Differentiation Evidence


Fragment-Based and Lead-Like Screening Library Inclusion

With a molecular weight of 351.38 Da (borderline lead-like) and zero hydrogen-bond donors, CAS 339105-48-5 occupies a physicochemical niche that is underrepresented among commercially available piperazinylpyrimidines. Procurement for fragment- or lead-like screening libraries is justified where the heavier regioisomer CAS 339105-22-5 (MW 419.38) would violate lead-like property cutoffs. The compound's five hydrogen-bond acceptors and absence of donors create a distinctive pharmacophoric profile suitable for targeting hydrophobic enzyme pockets. [1]

Kinase Inhibitor SAR Exploration Around C6-Trifluoromethyl Pyrimidine Topology

The C6-CF₃ / C4-phenylpiperazine / C2-dimethylamino substitution pattern represents a specific topological isomer within the piperazinylpyrimidine kinase inhibitor class. Published SAR indicates that substitution position on the pyrimidine core modulates kinase selectivity [1]. This compound is most appropriately procured as part of a systematic SAR matrix designed to probe how CF₃ placement (C4 vs. C6) affects potency and selectivity against specific kinase targets, where it serves as the C6-CF₃ counterpart to 2-(4-phenylpiperazin-1-yl)-4-(trifluoromethyl)pyrimidine (C4-CF₃ regioisomer).

Permeability and CNS Drug Discovery Profiling

The absence of hydrogen-bond donors (HBD = 0) differentiates this compound from fused-ring analogs such as CAS 1015856-19-5 (effective HBD ≥ 1) and positions it as a tool compound for studying passive membrane permeability in the absence of H-bond donor effects. Procurement is recommended for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability screening campaigns where correlating HBD count with permeability is a key experimental objective. [1]

Computational Chemistry and Molecular Modeling Benchmarking

The compound's modest conformational flexibility (4 rotatable bonds) and well-defined substitution pattern make it suitable as a benchmarking ligand for docking and free-energy perturbation (FEP) studies on pyrimidine-based kinase targets. Its lower complexity relative to the bis-trifluoromethyl analog CAS 339105-22-5 facilitates more tractable computational modeling while retaining the key phenylpiperazine pharmacophore. [1]

Quote Request

Request a Quote for N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.